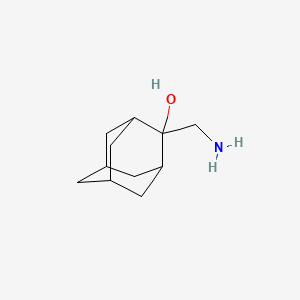

2-(Aminomethyl)adamantan-2-ol

Übersicht

Beschreibung

2-(Aminomethyl)adamantan-2-ol is a compound with the molecular formula C₁₁H₁₉NO. It is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid, cage-like structure.

Vorbereitungsmethoden

2-(Aminomethyl)adamantan-2-ol can be synthesized through several methods. One common synthetic route involves the condensation of 1,3-diaminopropane with ethyl formate, followed by radical cyclization . Another method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Industrial production methods often involve multi-step processes starting from adamantan-1-ol or adamantan-1-carboxylic acid.

Analyse Chemischer Reaktionen

2-(Aminomethyl)adamantan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and iodine for oxidative dehydrogenation . Major products formed from these reactions include adamantylidene derivatives and other functionalized adamantane compounds .

Wissenschaftliche Forschungsanwendungen

Drug Development

2-(Aminomethyl)adamantan-2-ol serves as a crucial intermediate in synthesizing various pharmaceutical compounds, including anticancer agents like erlotinib hydrochloride. The compound's ability to modulate pharmacokinetic properties enhances the efficacy of these drugs by improving their absorption and distribution profiles .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, adamantane-linked isothiourea derivatives have shown broad-spectrum antibacterial activity against various pathogens, including drug-resistant strains . This suggests that modifications to the adamantane structure can yield potent antimicrobial agents.

Anticancer Properties

Research indicates that compounds derived from this compound possess anticancer activities. For example, studies on adamantane-based isothiourea derivatives revealed promising results against several human cancer cell lines, demonstrating their potential as chemotherapeutic agents . The structural rigidity of the adamantane core contributes to the stability and efficacy of these compounds in targeting cancer cells.

Case Study: Anticancer Activity

A study published in Molecules detailed the synthesis and evaluation of novel adamantane-linked isothiourea derivatives, highlighting their potent activity against various cancer cell lines with IC50 values under 30 µM . This illustrates the potential for developing new cancer therapies based on modifications of this compound.

Case Study: Antimicrobial Properties

In another investigation, researchers explored the antimicrobial efficacy of adamantane derivatives, finding significant activity against both bacterial and fungal strains . The study emphasized the importance of structural modifications in enhancing bioactivity, supporting the continued exploration of this compound's derivatives for therapeutic use.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)adamantan-2-ol involves its interaction with various molecular targets and pathways. The rigid cage structure of adamantane shields functional groups from metabolic cleavage, enhancing drug stability . Adamantane derivatives disrupt various enzymes, showcasing diverse therapeutic activities such as anti-inflammatory, antiviral, and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

2-(Aminomethyl)adamantan-2-ol can be compared with other adamantane derivatives such as 1-aminoadamantane (amantadine) and 2-cyanoadamantan-2-ol. While all these compounds share the adamantane scaffold, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties . The presence of the aminomethyl and hydroxyl groups in this compound allows for unique interactions and applications compared to other adamantane derivatives .

Biologische Aktivität

2-(Aminomethyl)adamantan-2-ol, also known as amantadine, is a derivative of adamantane that has garnered significant attention due to its diverse biological activities. This compound has been primarily studied for its antiviral properties, particularly against influenza viruses, as well as its potential neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an adamantane core with an amino group and a hydroxyl group attached to the second carbon. This unique structure contributes to its solubility and ability to penetrate biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : It inhibits the replication of influenza viruses by interfering with the viral M2 protein, which is essential for viral uncoating during infection. By blocking this channel, the compound prevents the release of viral RNA into host cells .

- Neuroprotective Effects : Studies suggest that this compound may exert neuroprotective effects by modulating dopamine release and protecting against excitotoxicity in neuronal cells. This makes it a candidate for treating neurodegenerative diseases .

Antiviral Properties

Research has shown that this compound is effective against various strains of influenza A virus. The compound's mechanism involves blocking the M2 ion channel, which is crucial for viral replication. Clinical studies have indicated that it can reduce the duration and severity of influenza symptoms when administered early in the infection .

Neuroprotective Effects

The compound has been investigated for its potential in treating Parkinson's disease and other neurological disorders. Its ability to enhance dopamine release and protect against oxidative stress has been highlighted in several studies. For instance, a study demonstrated that this compound could reduce neuronal death in models of Parkinson’s disease .

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate activity against certain bacterial strains, although further research is needed to fully elucidate these effects .

Influenza Treatment

A double-blind clinical trial involving patients with confirmed influenza A infections found that those treated with this compound experienced a significant reduction in fever and overall illness duration compared to the placebo group .

Neuroprotection in Animal Models

In a rodent model of Parkinson’s disease, administration of this compound resulted in improved motor function and reduced dopaminergic neuron loss compared to untreated controls. These findings support its potential utility in neurodegenerative disease management .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Amantadine (2-(aminomethyl)...) | M2 ion channel blocker | Antiviral for influenza |

| Rimantadine | Similar mechanism; longer half-life | Antiviral for influenza |

| Memantine | NMDA receptor antagonist | Alzheimer's disease treatment |

Eigenschaften

IUPAC Name |

2-(aminomethyl)adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBCLFLXXIIDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28529-71-7 | |

| Record name | NSC145166 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.